
(2S)-N,N-dimethylpiperidine-2-carboxamide
Übersicht
Beschreibung
(2S)-N,N-dimethylpiperidine-2-carboxamide (DMP-2) is an organic compound belonging to the class of piperidine carboxamides. It has a wide range of applications in the field of synthetic chemistry, medicinal chemistry, and biochemistry. DMP-2 is a versatile compound that can be used in various synthetic and medicinal applications. It has been used in the synthesis of various pharmaceuticals, in the synthesis of various heterocyclic compounds, and in the development of new drug candidates.
Wissenschaftliche Forschungsanwendungen
Anti-Tumor Properties
Research has indicated that derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide, a closely related compound, have potential as anti-cancer agents. These compounds have been shown to bind well to DNA through intercalation, and some derivatives have demonstrated in vivo antitumor activity, particularly against solid tumors like the Lewis lung carcinoma in mice (Atwell, Rewcastle, Baguley, & Denny, 1987).
DNA Interaction and Topoisomerase Inhibition
Studies on acridine derivatives, including N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA), have demonstrated their ability to intercalate into DNA. These compounds are known to inhibit topoisomerases, enzymes crucial for DNA replication and transcription. The inhibition mechanism is believed to involve stabilization of the DNA-topoisomerase complex, leading to DNA breaks and potential anti-cancer effects (Adams et al., 1999).
Pharmacokinetics and Metabolism
The pharmacokinetics and metabolism of acridine-4-carboxamides, such as DACA, have been extensively studied. These studies are vital for understanding the drug distribution and metabolic stability, which are key factors in developing effective cancer therapies. Investigations into the biodistribution and metabolism of carbon-11-labeled DACA and its analogues have been particularly insightful in this regard (Osman et al., 2001).
Potential in Overcoming Multidrug Resistance
DACA and related compounds have shown potential in overcoming various multidrug-resistance phenotypes, an important consideration in cancer treatment where resistance to chemotherapy is a significant challenge. Studies have demonstrated the effectiveness of DACA against different forms of multidrug resistance in vitro, indicating its potential utility in treating refractory leukemia (Davey et al., 1997).
Structural and Kinetic Studies
Structural and kinetic studies of acridine derivatives have provided insights into their interactions with DNA, which is crucial for designing more effective and selective anti-cancer drugs. These studies include crystallographic analyses and investigations into the kinetics of DNA binding, shedding light on the relationships between drug structure, DNA binding kinetics, and biological activity (Adams et al., 2000).
Eigenschaften
IUPAC Name |
(2S)-N,N-dimethylpiperidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-10(2)8(11)7-5-3-4-6-9-7/h7,9H,3-6H2,1-2H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUYUOVYMORENER-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CCCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)[C@@H]1CCCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-N,N-dimethylpiperidine-2-carboxamide | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

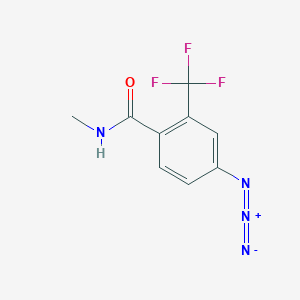
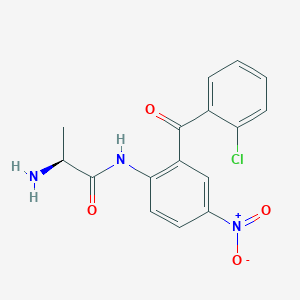
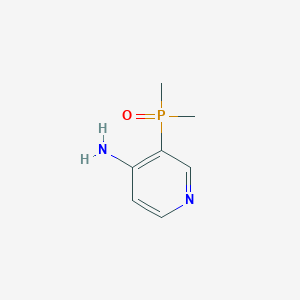
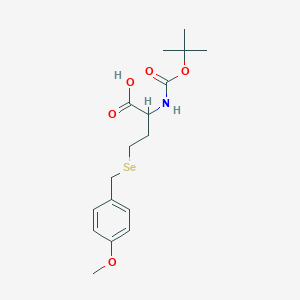

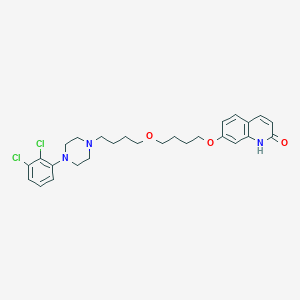
![1-[(2-Bromo-5-nitrophenyl)methyl]-3-methylpiperidine](/img/structure/B1384686.png)


methylamine](/img/structure/B1384693.png)
![1-[5-(methoxymethyl)-1H-pyrazol-3-yl]methanamine](/img/structure/B1384694.png)

![1,3-Bis[4-(3-oxomorpholino)phenyl]urea](/img/structure/B1384697.png)
